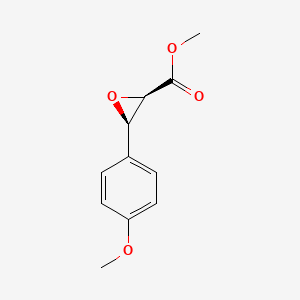
Methyl-3-phenoxybenzoat
Übersicht
Beschreibung
Methyl 3-phenoxybenzoate is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . It is a white to pale yellow crystalline solid that is soluble in organic solvents such as ethanol, ether, and esters . This compound is used as an intermediate in the synthesis of various chemicals, including insecticides and other organic compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 3-phenoxybenzoate has several scientific research applications:
Wirkmechanismus
Target of Action
Methyl 3-phenoxybenzoate, also known as 2-cyanoprop-2-yl 3-phenoxybenzoate, primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in regulating fatty acid storage and glucose metabolism . Glucokinase, on the other hand, is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .
Mode of Action
Methyl 3-phenoxybenzoate acts as an agonist to PPAR-γ, meaning it binds to this receptor and activates it . This activation can lead to various downstream effects, including the regulation of fatty acid storage and glucose metabolism . Additionally, this compound is capable of activating glucokinase, which can enhance the conversion of glucose to glucose-6-phosphate, a key step in the glycolysis pathway . It also exhibits the ability to inhibit protein glycation .
Biochemical Pathways
The activation of PPAR-γ and glucokinase by Methyl 3-phenoxybenzoate affects several biochemical pathways. The activation of PPAR-γ can lead to increased fatty acid storage and improved glucose metabolism . The activation of glucokinase enhances the glycolysis pathway, promoting the conversion of glucose to glucose-6-phosphate . The inhibition of protein glycation prevents the formation of advanced glycation end products, which are implicated in various pathological conditions .
Result of Action
The activation of PPAR-γ and glucokinase by Methyl 3-phenoxybenzoate leads to molecular and cellular effects such as improved glucose metabolism, increased fatty acid storage, and inhibition of protein glycation . These effects could potentially be beneficial in the management of conditions like diabetes, where glucose metabolism is impaired .
Biochemische Analyse
Biochemical Properties
Methyl 3-phenoxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity, which is crucial in regulating glucose and lipid metabolism . Additionally, methyl 3-phenoxybenzoate can activate glucokinase and inhibit protein glycation . These interactions highlight its potential in modulating metabolic pathways and preventing complications related to diabetes.
Cellular Effects
Methyl 3-phenoxybenzoate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate PPARγ, leading to changes in gene expression related to glucose and lipid metabolism . Furthermore, methyl 3-phenoxybenzoate has been observed to inhibit dipeptidyl peptidase-4 (DPP-4) activity, which plays a role in glucose homeostasis . These effects demonstrate its potential in regulating cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of methyl 3-phenoxybenzoate involves its interaction with specific biomolecules. It binds to PPARγ, activating this receptor and leading to changes in gene expression . Additionally, methyl 3-phenoxybenzoate can inhibit DPP-4 activity, which affects glucose metabolism . These interactions highlight its role in modulating metabolic pathways and influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-phenoxybenzoate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-phenoxybenzoate remains stable under specific conditions, but its degradation products can also impact cellular processes . Long-term exposure to methyl 3-phenoxybenzoate has been observed to affect cellular metabolism and gene expression, indicating its potential for sustained biochemical effects.
Dosage Effects in Animal Models
The effects of methyl 3-phenoxybenzoate vary with different dosages in animal models. At lower doses, it has been found to exhibit beneficial effects on glucose and lipid metabolism . At higher doses, methyl 3-phenoxybenzoate can cause toxic or adverse effects, such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
Methyl 3-phenoxybenzoate is involved in various metabolic pathways. It is metabolized by enzymes such as PPARγ and DPP-4, which play crucial roles in glucose and lipid metabolism . Additionally, methyl 3-phenoxybenzoate can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis . These interactions underscore its potential in modulating metabolic pathways and preventing metabolic disorders.
Transport and Distribution
The transport and distribution of methyl 3-phenoxybenzoate within cells and tissues are essential for its biochemical effects. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation . These interactions ensure that methyl 3-phenoxybenzoate reaches its target sites within cells, enabling it to exert its biochemical effects effectively.
Subcellular Localization
Methyl 3-phenoxybenzoate exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Methyl 3-phenoxybenzoate can be synthesized through the reaction of 3-hydroxybenzoic acid with methanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux for several hours until the desired product is formed . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity .
Analyse Chemischer Reaktionen
Methyl 3-phenoxybenzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride
Catalysts: Acid catalysts like sulfuric acid for esterification reactions
Major products formed from these reactions include 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-phenoxybenzoate can be compared with other similar compounds, such as:
3-Phenoxybenzoic acid: This compound is an oxidation product of methyl 3-phenoxybenzoate and shares similar chemical properties.
2-Cyanoprop-2-yl 3-phenoxybenzoate: This derivative exhibits peroxisome proliferator-activated receptor γ agonist activity and glucokinase activation.
3-Phenoxybenzyl alcohol: This is a reduction product of methyl 3-phenoxybenzoate and is used in various organic synthesis reactions.
Eigenschaften
IUPAC Name |
methyl 3-phenoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNMDCSPTJONPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198825 | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50789-43-0 | |
| Record name | Methyl 3-phenoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50789-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050789430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-phenoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-phenoxybenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAU2SS7PED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is methyl 3-phenoxybenzoate formed during acrinathrin degradation in soil?
A: The research indicates that methyl 3-phenoxybenzoate is not directly formed from acrinathrin. Instead, it's a product of a multi-step degradation pathway. Acrinathrin undergoes hydrolytic cleavage near the cyano group, leading to the formation of 3-phenoxybenzaldehyde cyanohydrin. This compound then loses hydrogen cyanide, yielding 3-phenoxybenzaldehyde. Oxidation of this aldehyde produces 3-phenoxybenzoic acid, which upon decarboxylation, likely forms methyl 3-phenoxybenzoate. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















